molecular formula C11H14O B6214259 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane CAS No. 2742652-62-4

1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane

Cat. No.: B6214259
CAS No.: 2742652-62-4
M. Wt: 162.23 g/mol
InChI Key: IHWAEPXNSXFHKQ-UHFFFAOYSA-N
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Description

1-ethynyl-2-oxatricyclo[3311,3,7]decane is a complex organic compound with the molecular formula C11H14O It is characterized by a unique tricyclic structure that includes an ethynyl group and an oxatricyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The ethynyl group is then introduced through a subsequent reaction, often involving a palladium-catalyzed coupling reaction. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. Industrial production may also explore alternative synthetic routes to reduce costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group into an ethyl group or other saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or carboxylic acids, while reduction can produce ethyl derivatives .

Scientific Research Applications

1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The ethynyl group, in particular, plays a crucial role in these interactions, as it can form covalent bonds with target molecules, altering their function and activity .

Comparison with Similar Compounds

1-ethynyl-2-oxatricyclo[3.3.1.1,3,7]decane can be compared with other similar compounds, such as:

    1-ethynyl-2-oxabicyclo[2.2.1]heptane: This compound has a similar ethynyl group but a different bicyclic structure.

    2-ethynyl-1,3-dioxolane: Another compound with an ethynyl group, but with a dioxolane ring instead of a tricyclic structure.

The uniqueness of this compound lies in its tricyclic structure, which imparts distinct chemical properties and reactivity compared to these similar compounds .

Properties

CAS No.

2742652-62-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-ethynyl-2-oxatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C11H14O/c1-2-11-6-8-3-9(7-11)5-10(4-8)12-11/h1,8-10H,3-7H2

InChI Key

IHWAEPXNSXFHKQ-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC3CC(C1)CC(C3)O2

Purity

95

Origin of Product

United States

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